molecular formula C13H18N2O3 B2941156 {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid CAS No. 1291322-03-6

{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid

Cat. No. B2941156
CAS RN: 1291322-03-6
M. Wt: 250.298
InChI Key: ONQSNQKKUBWUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid” is a complex organic molecule . It contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid” is complex, with a variety of bond types and functional groups. As mentioned earlier, it includes a six-membered ring, an aliphatic carboxylic acid, a urea (-thio) derivative, and a hydroxyl group .

Scientific Research Applications

Antimycobacterial Agents

  • A study by Ali and Shaharyar (2007) investigated a series of compounds including 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which demonstrated significant in vitro activity against Mycobacterium tuberculosis. This compound showed promise as an antimycobacterial agent with a minimum inhibitory concentration of 0.06 microg/ml (Ali & Shaharyar, 2007).

Interaction with Metal Ions

  • Research by Dendrinou-Samara et al. (1998) focused on complexes of metal ions with anti-inflammatory drugs, including compounds structurally related to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study explored the antibacterial and growth inhibitory activities of these complexes, which were higher than those of the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).

Synthesis and Characterization of Complexes

  • Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which is structurally similar to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study provided insights into the molecular structures and properties of these compounds (Baul et al., 2002).

Xanthine Oxidase Inhibitory Studies

  • A 2015 study by Ikram et al. explored the antioxidant and selective xanthine oxidase inhibitory activities of metal complexes with an amino acid bearing Schiff base ligand related to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study highlighted the potential therapeutic applications of these compounds (Ikram et al., 2015).

properties

IUPAC Name

2-(2-methylpropylcarbamoylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)8-14-13(18)15-11(12(16)17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQSNQKKUBWUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid

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